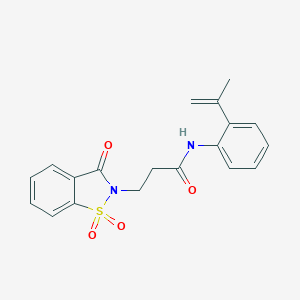![molecular formula C20H17ClN2O3S B301766 Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301766.png)
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as CTB or Chlorothiazolidine, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.
In vivo studies have shown that Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can reduce the growth of tumors in mice and improve cognitive function in rats with Alzheimer's disease. It has also been shown to have anti-bacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its high purity and stability, which makes it suitable for various lab experiments. It is also relatively easy to synthesize in large quantities, which makes it cost-effective for research purposes.
One of the limitations of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound and may not accurately reflect the effects of natural compounds in living organisms.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One direction is the further study of its anti-inflammatory and anti-tumor properties, with a focus on identifying the specific mechanisms of action involved. Another direction is the development of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate-based pesticides and herbicides for use in agriculture. Finally, there is potential for the use of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate as a precursor for the synthesis of various functional materials in material science.
Conclusion:
In conclusion, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its high purity and stability make it suitable for various lab experiments, and its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for further study. While there are limitations to its use, such as low solubility in water, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has the potential to contribute to the development of new treatments for various diseases and the creation of new functional materials.
Synthesemethoden
The synthesis of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol to form 5-(2-chlorobenzylidene)-3-methyl-4-thioxo-1,3-thiazolidine. This intermediate compound is then reacted with ethyl 4-aminobenzoate to form Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. The final product is obtained in high yield and purity through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential use as a pesticide and herbicide. It has been shown to have strong inhibitory effects on the growth of various plant pathogens and weeds.
In material science, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential use as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and luminescent materials.
Eigenschaften
Produktname |
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C20H17ClN2O3S |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
ethyl 4-[[(5E)-5-[(2-chlorophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17ClN2O3S/c1-3-26-19(25)13-8-10-15(11-9-13)22-20-23(2)18(24)17(27-20)12-14-6-4-5-7-16(14)21/h4-12H,3H2,1-2H3/b17-12+,22-20? |
InChI-Schlüssel |
NPEZKNJKVGFLTB-UBLAJHMLSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3Cl)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
![6-Amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301685.png)
![6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301687.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)